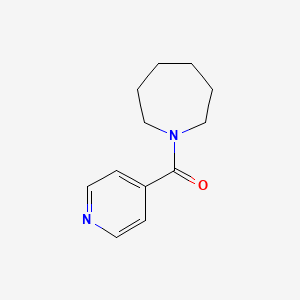
Azepan-1-yl(pyridin-4-yl)methanone
Übersicht
Beschreibung
Azepan-1-yl(pyridin-4-yl)methanone is a chemical compound with the CAS Number: 86542-89-4 . Its molecular weight is 246.78 .
Molecular Structure Analysis
The InChI code for Azepan-1-yl(pyridin-4-yl)methanone is 1S/C12H22N2O.ClH/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14;/h11,13H,1-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Identification
Azepan-1-yl(pyridin-4-yl)methanone and its isomers have been a subject of chemical analysis. For instance, an azepane isomer of AM-2233, a benzoylindole compound, was identified and analyzed using various spectroscopic methods (Nakajima et al., 2012).
Pharmaceutical Research
In the realm of pharmaceutical research, azepane derivatives have been explored for their potential as inhibitors. For example, novel azepane derivatives have been optimized for protein kinase B (PKB) inhibition (Breitenlechner et al., 2004). Furthermore, compounds containing azepane structures have been studied for their potential in treating neurodegenerative diseases like Alzheimer’s. One such compound demonstrated multitargeting potential against various enzymes relevant to Alzheimer’s disease (Hafez et al., 2023).
Molecular Interactions and Synthesis
Azepan-1-yl(pyridin-4-yl)methanone-related compounds have also been involved in studies focusing on molecular interactions and synthesis. The interaction of nitrosochlorides and 1H-azoles, for example, has been studied to understand the formation of azepane-based compounds (Krasnikov et al., 2014). Similarly, the process development and synthesis of related compounds have been explored for their potential use in pharmaceuticals (Kopach et al., 2010).
Antimicrobial Activity
Some derivatives of Azepan-1-yl(pyridin-4-yl)methanone have been evaluated for their antimicrobial activities. For instance, a series of pyrazoline derivatives containing the azepane structure showed promising antimicrobial activities (Kumar et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds related to Azepan-1-yl(pyridin-4-yl)methanone has been a topic of interest in research. Detailed analysis of these structures contributes to the understanding of molecular configurations and potential applications (Toze et al., 2015).
Zukünftige Richtungen
While specific future directions for Azepan-1-yl(pyridin-4-yl)methanone are not mentioned in the literature, related compounds have shown potential in medical applications. For example, NSI-189, a new chemical entity under development for the treatment of major depressive disorder (MDD), has shown significant potential as a treatment for MDD .
Eigenschaften
IUPAC Name |
azepan-1-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSDQZIZRUPKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(pyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



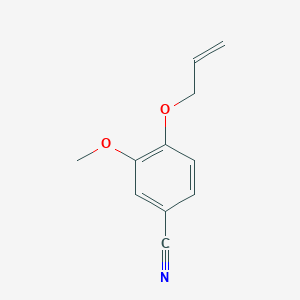
![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)
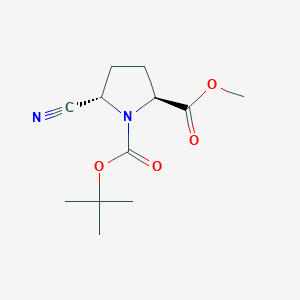
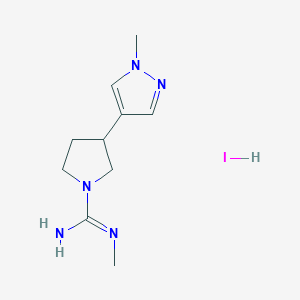
![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)
![6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol](/img/structure/B6640744.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
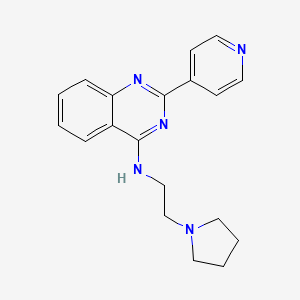

![1-[(1H-indazol-7-ylmethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6640791.png)
![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
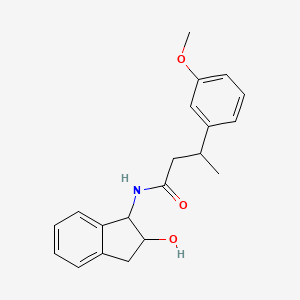
![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)